molecular formula C9H17NO2 B7540132 N-(2-methylpropyl)oxolane-2-carboxamide

N-(2-methylpropyl)oxolane-2-carboxamide

Cat. No.: B7540132
M. Wt: 171.24 g/mol
InChI Key: NIRVVFWBHLPBRK-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)oxolane-2-carboxamide is a carboxamide derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a carboxamide group. The nitrogen of the carboxamide is further substituted with a 2-methylpropyl (isobutyl) group.

Properties

IUPAC Name

N-(2-methylpropyl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)6-10-9(11)8-4-3-5-12-8/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRVVFWBHLPBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)oxolane-2-carboxamide typically involves the cyclization of N-propargylamides. One method involves the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the formation of oxolane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups.

    Substitution: The carboxamide group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include (diacetoxyiodo)benzene and lithium iodide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazole derivatives, reduced oxolane compounds, and substituted carboxamides.

Scientific Research Applications

N-(2-methylpropyl)oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)oxolane-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The oxolane ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in metabolic processes .

Comparison with Similar Compounds

Structural Differences :

  • Core Structure : Both compounds share the oxolane-2-carboxamide backbone.
  • Substituents: SL-77.499 incorporates a quinazoline-amino-propyl chain, whereas the target compound has a simpler isobutyl group. Functional Implications:
  • The quinazoline moiety in SL-77.499 likely enhances binding to kinase targets (e.g., tyrosine kinases), a feature absent in the target compound.
  • The extended propyl-quinazoline chain in SL-77.499 increases molecular weight (389.5 g/mol) compared to the target compound’s likely lower mass, affecting solubility and bioavailability .
Property N-(2-methylpropyl)oxolane-2-carboxamide SL-77.499
Molecular Weight ~215 g/mol (estimated) 389.5 g/mol
Key Functional Groups Isobutyl, oxolane-carboxamide Quinazoline, propylamine
Potential Activity Unspecified (amide-based interactions) Kinase inhibition

Structural Differences :

  • Core Heterocycle: Synthetic cannabinoids (SCs) like ADB-PINACA use indazole or indole cores, contrasting with the oxolane ring in the target compound.
  • Amide Linkage : Both classes feature carboxamide groups, but SCs often include fluorinated or cyclohexylmethyl substituents to enhance receptor binding.
    Functional Implications :
  • SCs target cannabinoid receptors (CB1/CB2), with substituents like pentyl or fluoropentyl chains critical for potency. The target compound’s isobutyl group may limit receptor affinity compared to SCs.
Property This compound ADB-PINACA
Core Structure Oxolane Indazole
Key Substituents Isobutyl Pentyl, aminocarbonyl
Receptor Target Unclear CB1/CB2
Metabolic Stability Higher (rigid oxolane) Lower (flexible alkyl chains)

Ispinesib Mesylate

Structural Differences :

  • Core Motif : Ispinesib contains a benzamide and quinazolinyl group, whereas the target compound lacks aromatic rings.
  • Substituents: Ispinesib’s 3-aminopropyl and methylbenzamide groups enable kinesin inhibition, unlike the target compound’s simpler structure. Functional Implications:
  • Ispinesib’s complexity (MW 613.20 g/mol) supports antimitotic activity, while the target compound’s smaller size may limit such interactions.
  • The absence of a sulfonate group in the target compound suggests differing solubility and excretion profiles .
Property This compound Ispinesib Mesylate
Molecular Weight ~215 g/mol (estimated) 613.20 g/mol
Aromatic Components None Benzamide, quinazolinyl
Mechanism Unspecified Kinesin inhibition
Therapeutic Use Hypothetical (amide-based) Antiepileptic, anticancer

Key Research Findings and Hypotheses

  • Branching vs. Potency : The isobutyl group in the target compound may improve metabolic stability over linear chains (e.g., SCs) but reduce receptor affinity due to steric hindrance.
  • Oxolane vs. Heteroaromatic Cores : The oxolane ring’s saturated structure likely decreases π-π stacking interactions compared to SCs’ indazole cores, altering target selectivity.
  • Pharmacokinetic Predictions : Estimated logP values (1.5–2.0) suggest moderate blood-brain barrier penetration, though lower than SCs with fluorinated chains .

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